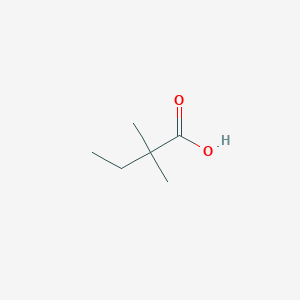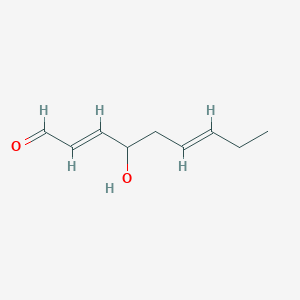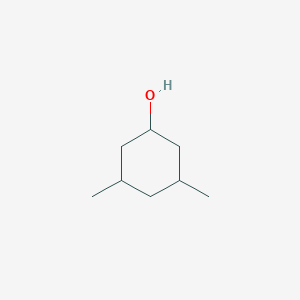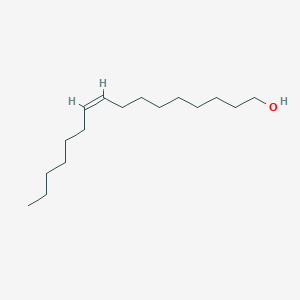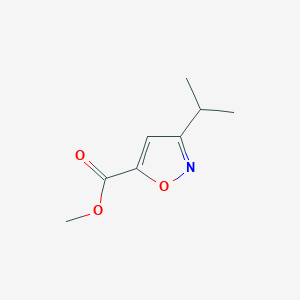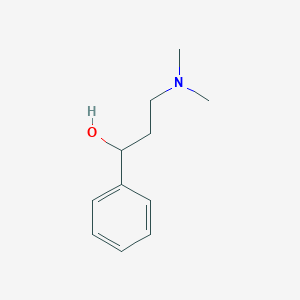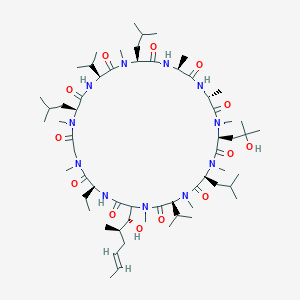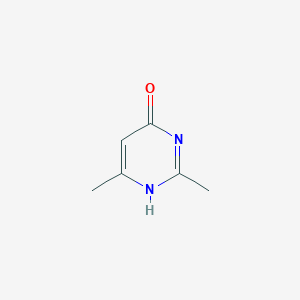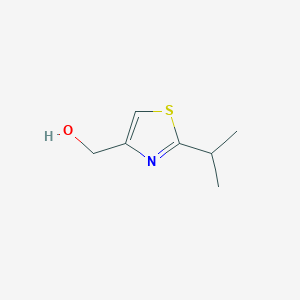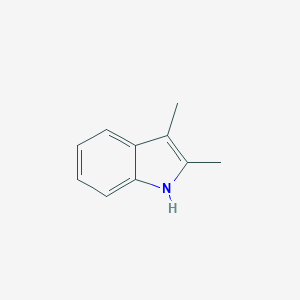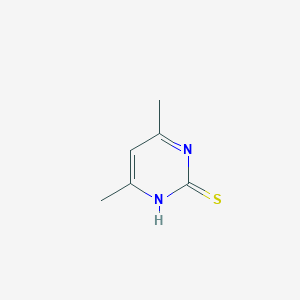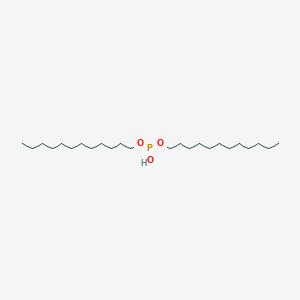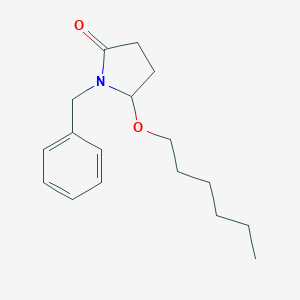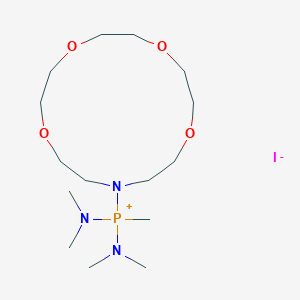
N-(Tetramethyldiamidomethylphosphonite)-aza-15-crown-5-iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(Tetramethyldiamidomethylphosphonite)-aza-15-crown-5-iodide, also known as [15]aneN4P(I), is a crown ether derivative that has been widely used in scientific research. It is a highly polar, water-soluble compound that has been shown to have a variety of biochemical and physiological effects. In
Wissenschaftliche Forschungsanwendungen
[15]aneN4P(I) has been used in a variety of scientific research applications, including as a catalyst for organic reactions, a complexing agent for metal ions, and a sensor for biological molecules. Its ability to selectively bind to certain molecules has made it useful in the development of biosensors and other analytical tools. It has also been used in the synthesis of novel compounds for medicinal chemistry research.
Wirkmechanismus
The mechanism of action of [15]aneN4P(I) is based on its ability to form stable complexes with metal ions and other molecules. It has been shown to selectively bind to certain ions, such as Ag+, Cu2+, and Hg2+, and to form stable complexes with them. This selectivity makes it useful in a variety of applications, including as a sensor for metal ions in environmental samples.
Biochemische Und Physiologische Effekte
[15]aneN4P(I) has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and to have antibacterial properties. Its ability to selectively bind to certain molecules has also made it useful in the development of drug delivery systems and other biomedical applications.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of [15]aneN4P(I) is its high selectivity for certain molecules. This makes it useful in a variety of applications, including as a sensor for metal ions and as a catalyst for organic reactions. However, its high polarity and water solubility can make it difficult to work with in certain experimental conditions. Its stability and reactivity with certain molecules can also be limiting factors in some applications.
Zukünftige Richtungen
There are many future directions for the use of [15]aneN4P(I) in scientific research. One area of interest is in the development of new biosensors and other analytical tools. Its ability to selectively bind to certain molecules makes it useful in the detection of environmental pollutants and other contaminants. It also has potential applications in the development of new drug delivery systems and other biomedical applications. Further research is needed to fully understand the potential of [15]aneN4P(I) in these areas.
Synthesemethoden
The synthesis of [15]aneN4P(I) involves the reaction of N,N,N',N'-tetramethyldiaminomethylphosphonite (TMDMP) with iodine and aza-15-crown-5 in acetonitrile. The product is then purified by column chromatography to obtain the final compound. This method has been well-established and yields high-quality [15]aneN4P(I) for use in scientific research.
Eigenschaften
CAS-Nummer |
139194-04-0 |
|---|---|
Produktname |
N-(Tetramethyldiamidomethylphosphonite)-aza-15-crown-5-iodide |
Molekularformel |
C15H35IN3O4P |
Molekulargewicht |
479.33 g/mol |
IUPAC-Name |
bis(dimethylamino)-methyl-(1,4,7,10-tetraoxa-13-azacyclopentadec-13-yl)phosphanium;iodide |
InChI |
InChI=1S/C15H35N3O4P.HI/c1-16(2)23(5,17(3)4)18-6-8-19-10-12-21-14-15-22-13-11-20-9-7-18;/h6-15H2,1-5H3;1H/q+1;/p-1 |
InChI-Schlüssel |
IZZIMVMGVYTEAX-UHFFFAOYSA-M |
SMILES |
CN(C)[P+](C)(N1CCOCCOCCOCCOCC1)N(C)C.[I-] |
Kanonische SMILES |
CN(C)[P+](C)(N1CCOCCOCCOCCOCC1)N(C)C.[I-] |
Synonyme |
bis(dimethylamino)-methyl-(1,4,7,10-tetraoxa-13-azacyclopentadec-13-yl )phosphanium iodide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



